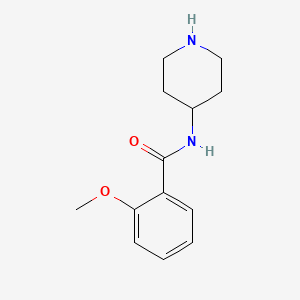![molecular formula C17H12ClN3O4 B7460205 4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CPOP and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPOP has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of CPOP.
Biochemical and Physiological Effects
CPOP has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, CPOP has been found to have anti-inflammatory and anti-oxidant effects. Additionally, CPOP has been found to have neuroprotective effects, which could make it useful in the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPOP is its potential as a new cancer therapy. Additionally, CPOP has been found to have a wide range of other potential applications in scientific research. However, there are also some limitations to the use of CPOP in lab experiments. For example, the synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP.
Direcciones Futuras
There are many potential future directions for research on CPOP. One area of research could be the development of new cancer therapies based on CPOP. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in the treatment of neurological diseases. Finally, more research is needed to explore the potential of CPOP as an anti-inflammatory and anti-oxidant agent.
Métodos De Síntesis
The synthesis of CPOP involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-phenyl-1,2-oxazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine and benzoyl chloride. The synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
CPOP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CPOP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a wide range of diseases.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-7-6-12(8-15(14)21(23)24)17(22)19-10-13-9-16(25-20-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZLCGHAXBZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)
![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)


![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)



![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
